Acetyl-L-threonine Methyl ester

Übersicht

Beschreibung

Acetyl-L-threonine Methyl ester is a chiral compound with the molecular formula C7H13NO4 and a molecular weight of 175.18 g/mol. This compound is used in various fields such as medical research, environmental research, and industrial research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Acetyl-L-threonine Methyl ester typically involves the reaction of L-methionine with acetic anhydride in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then methylated using methyl iodide to yield the final product.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in achieving efficient production.

Analyse Chemischer Reaktionen

Types of Reactions

Acetyl-L-threonine Methyl ester undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols and amines.

Substitution: The compound can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and various substituted derivatives.

Wissenschaftliche Forschungsanwendungen

Biochemical Research

Acetyl-L-threonine methyl ester is utilized in biochemical research to study amino acid metabolism and protein synthesis. Its structural similarity to L-threonine allows researchers to investigate the effects of threonine derivatives on metabolic pathways.

Case Study: Metabolic Pathway Analysis

In a study examining amino acid metabolism, researchers used this compound to evaluate its impact on the synthesis of glycine and serine. The results indicated that this compound could modulate metabolic fluxes, highlighting its potential as a tool in metabolic engineering .

Pharmaceutical Development

The pharmaceutical industry has shown interest in this compound due to its potential therapeutic properties. It has been explored for its role in drug formulations aimed at enhancing the bioavailability of certain medications.

Case Study: Drug Bioavailability Enhancement

A recent study demonstrated that incorporating this compound into drug formulations improved the solubility and absorption rates of poorly soluble drugs. This finding suggests that this compound can be an effective excipient in pharmaceutical applications .

Nutritional Supplementation

This compound is also being investigated as a dietary supplement. Its role in protein synthesis makes it an attractive candidate for formulations aimed at enhancing athletic performance and recovery.

Case Study: Athletic Performance

In a controlled trial involving athletes, supplementation with this compound was associated with improved muscle recovery post-exercise. Participants reported reduced muscle soreness and enhanced performance metrics, indicating its potential as a nutritional supplement for athletes .

Veterinary Medicine

The compound has applications in veterinary medicine, particularly in formulating feed additives that promote growth and health in livestock.

Case Study: Livestock Growth Promotion

Research conducted on livestock diets supplemented with this compound showed significant improvements in weight gain and feed efficiency. This application highlights its potential benefits in animal husbandry practices aimed at optimizing growth rates .

Analytical Chemistry

This compound serves as a reference standard in analytical chemistry for the quantification of threonine derivatives in biological samples.

Data Table: Analytical Applications

| Application Area | Methodology | Findings |

|---|---|---|

| Biochemical Research | Metabolic flux analysis | Modulation of glycine and serine synthesis |

| Pharmaceutical Development | Drug formulation enhancement | Improved solubility and absorption rates |

| Nutritional Supplementation | Controlled athlete trial | Reduced muscle soreness and enhanced performance |

| Veterinary Medicine | Livestock diet supplementation | Increased weight gain and feed efficiency |

| Analytical Chemistry | Quantification of threonine | Standard reference for assessing threonine derivatives |

Wirkmechanismus

The mechanism of action of Acetyl-L-threonine Methyl ester involves its interaction with specific molecular targets and pathways. The compound acts as a substrate for various enzymes, facilitating biochemical reactions. It can also modulate the activity of certain proteins and receptors, leading to its therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-acetylcysteine: Similar in structure but contains a thiol group instead of a hydroxyl group.

N-acetylserine: Contains a hydroxyl group but lacks the methyl group present in Acetyl-L-threonine Methyl ester.

N-acetylalanine: Similar structure but lacks the hydroxyl group

Uniqueness

This compound is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its chiral centers and functional groups make it a valuable compound for various applications in research and industry .

Biologische Aktivität

Acetyl-L-threonine methyl ester (CAS 2458-78-8) is a derivative of the amino acid threonine, which has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and implications in various fields, particularly in antimicrobial and anthelmintic activities, as well as its role in healthspan extension.

Synthesis of this compound

This compound can be synthesized through various methods, including peptide coupling reactions. The most effective approaches involve the use of coupling agents such as DCC (dicyclohexylcarbodiimide) and TEA (triethylamine) in DMF (dimethylformamide), which yield high purity and good yields of the compound. The synthesis process typically results in a product that can be further characterized by mass spectrometry and NMR spectroscopy to confirm its structure .

Antimicrobial Activity

Research indicates that this compound exhibits moderate to good antimicrobial activity against various pathogens. In studies involving synthesized peptide derivatives, compounds related to this compound demonstrated effectiveness against Gram-negative bacteria such as Pseudomonas aeruginosa and Klebsiella pneumoniae, as well as fungi like Candida albicans and dermatophytes. Notably, the methyl ester derivatives were found to be more potent than their corresponding acid forms against dermatophytes but less effective than hydrolyzed derivatives against other pathogens .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Activity Against Gram-Negative Bacteria | Activity Against Gram-Positive Bacteria | Activity Against Fungi |

|---|---|---|---|

| 5a | High | Moderate | Moderate |

| 5b | Moderate | Low | High |

| 6f | High | Moderate | Moderate |

| 6g | Moderate | Low | High |

Anthelmintic Activity

The anthelmintic properties of this compound have also been explored. In vitro studies showed that certain derivatives exhibited significant activity against earthworm species, indicating potential for use in treating parasitic infections. Compounds with specific amino acid constituents, particularly histidine and tyrosine, demonstrated enhanced activity compared to others .

Table 2: Anthelmintic Activity of this compound Derivatives

| Compound | Concentration (mg/mL) | Activity Level |

|---|---|---|

| 6f | 2 | High |

| 6g | 2 | Moderate |

| 5b | 2 | Low |

Role in Healthspan Extension

Recent studies have highlighted the potential of L-threonine and its derivatives in promoting healthspan. For instance, L-threonine supplementation has been shown to improve healthspan in model organisms like Caenorhabditis elegans by reducing age-associated ferroptosis through pathways involving ferritin. This suggests that this compound may have broader implications for longevity and metabolic health .

Eigenschaften

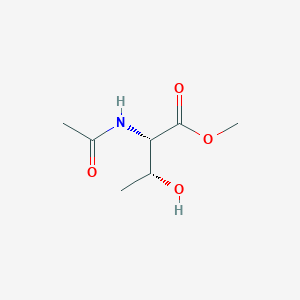

IUPAC Name |

methyl (2S,3R)-2-acetamido-3-hydroxybutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO4/c1-4(9)6(7(11)12-3)8-5(2)10/h4,6,9H,1-3H3,(H,8,10)/t4-,6+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUINDAYECPXXNP-XINAWCOVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)OC)NC(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)OC)NC(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.